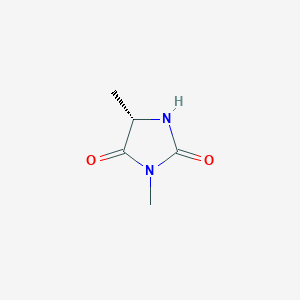
5-amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide, also known as FDPTA, is a synthetic compound with potential applications in scientific research. FDPTA has been found to be an effective inhibitor of the enzyme dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of folate. FDPTA has been studied for its potential applications in a variety of areas, including cancer research, drug development, and biochemistry.
Applications De Recherche Scientifique
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
The molecule has been utilized in the development of peptidomimetics and biologically active compounds leveraging the triazole scaffold. A study demonstrates a ruthenium-catalyzed cycloaddition process for creating a protected version of this triazole amino acid. This process allows for the synthesis of triazole-containing dipeptides and triazoles active as HSP90 inhibitors, showcasing the compound's utility in medicinal chemistry and drug design (Ferrini et al., 2015).
Transformation and Isomerization Studies
Research into the Dimroth rearrangement revealed that derivatives of 4-amino-3-benzyl-1,2,3-triazole can be partly isomerized in hot, basic solutions to equilibrium mixtures. This property is significant for the manipulation of these compounds for preparative use in the synthesis of various derivatives, impacting the study of reaction mechanisms and synthetic chemistry applications (Albert, 1970).
Antiviral and Antimicrobial Applications
Studies have explored the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This indicates the potential of triazole-based compounds in developing antiviral agents. Among the synthesized compounds, several exhibited significant antiviral activities against bird flu influenza H5N1, underscoring the compound's relevance in antiviral research and therapy (Hebishy et al., 2020).
Anticancer Agent Development
Research has also delved into the synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as potential anticancer agents. Some compounds in this series exhibited cytotoxic effects on breast cancer cell lines, with one compound showing significant activity through a reactive oxygen species-mediated mechanism. This illustrates the triazole compound's role in the synthesis of novel anticancer drugs (Butler et al., 2013).
Novel Synthetic Routes and Chemical Transformations
The compound has been involved in studies focusing on novel synthetic routes and chemical transformations. For example, research on the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted processes highlights the compound's utility in green chemistry and efficient synthesis strategies (Moreno-Fuquen et al., 2019).
Propriétés
IUPAC Name |
5-amino-1-benzyl-N-(3,4-difluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c17-12-7-6-11(8-13(12)18)20-16(24)14-15(19)23(22-21-14)9-10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNMPZUWXDYXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-propylphenyl)methanone hydrochloride](/img/structure/B2974323.png)
![1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2974326.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2974330.png)
![methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2974331.png)

![2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2974334.png)



![3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2974341.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2974342.png)
![N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2974343.png)
